3-(Cyanomethyl)furan-2-carboxylic acid

Description

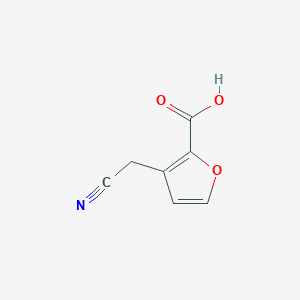

Structure

3D Structure

Properties

Molecular Formula |

C7H5NO3 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

3-(cyanomethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C7H5NO3/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10) |

InChI Key |

IDBFLRBSQZYNGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1CC#N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyanomethyl Furan 2 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors for 3-(Cyanomethyl)furan-2-carboxylic Acid Synthesis

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. wikipedia.orgairitilibrary.com The primary challenge lies in the regioselective introduction of the cyanomethyl group at the C3 position and the carboxylic acid at the C2 position.

One plausible retrosynthetic approach involves disconnecting the cyanomethyl group, leading to a 3-halomethylfuran-2-carboxylate intermediate. This intermediate could then undergo a nucleophilic substitution with a cyanide source. Further disconnection of this intermediate would involve the formation of the furan (B31954) ring itself, potentially from acyclic precursors.

Another strategy could involve the initial formation of a furan-2-carboxylic acid derivative, followed by the regioselective introduction of the cyanomethyl group at the C3 position. This approach hinges on the ability to overcome the inherent electronic preferences of the furan ring, which typically favor electrophilic substitution at the C5 position.

Key precursors for the synthesis could therefore include:

Acyclic 1,4-dicarbonyl compounds: These are common starting materials for the Paal-Knorr furan synthesis. The challenge would be to design a precursor with the appropriate functionalities to yield the desired substitution pattern.

Substituted furan-2-carboxylic acid esters: These could serve as platforms for the subsequent introduction of the cyanomethyl group.

3-Halofuran or 3-hydroxyfuran derivatives: These could be precursors for the introduction of the cyanomethyl group via cross-coupling or other C-C bond-forming reactions.

Direct and Indirect Approaches to Furan Ring Construction with Cyanomethyl and Carboxylic Acid Substitution

The construction of the furan ring with the desired substituents can be approached through either direct cyclization methods using appropriately functionalized acyclic precursors or by functionalizing a pre-existing furan scaffold.

Regioselective Functionalization of Furan Scaffolds

The regioselective functionalization of the furan ring is a critical aspect of synthesizing this compound. The inherent reactivity of the furan ring favors electrophilic attack at the C5 position, making direct functionalization at C3 challenging. mdpi.com However, several strategies can be employed to achieve the desired regioselectivity.

One approach is the use of directing groups . By installing a directing group at a specific position on the furan ring, it is possible to direct metalation or other C-H activation reactions to the adjacent C3 position. For example, an amide or an oxazoline group at C2 can direct lithiation to the C3 position, allowing for the subsequent introduction of an electrophile.

Another strategy involves the functionalization of pre-functionalized furans . For instance, starting with a 3-bromofuran-2-carboxylic acid ester, the cyanomethyl group can be introduced via palladium-catalyzed cross-coupling reactions.

Strategies for Introducing the Cyanomethyl Group via C-C Coupling

The introduction of the cyanomethyl group onto the furan ring is a key C-C bond-forming step. Several methods can be envisioned for this transformation.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. organic-chemistry.org A 3-halofuran derivative can be coupled with a cyanomethylating agent, such as cyanomethylzinc bromide, in the presence of a palladium catalyst to introduce the desired group.

Nucleophilic substitution on a 3-halomethylfuran derivative is another viable route. A 3-(bromomethyl)furan-2-carboxylate could be synthesized and subsequently reacted with a cyanide salt, such as sodium cyanide, to yield the target cyanomethyl group.

Radical cyanomethylation has also emerged as a potential method for the introduction of the cyanomethyl group onto heterocycles. organic-chemistry.org

| C-C Coupling Strategy | Furan Substrate | Cyanomethyl Source | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Cross-Coupling | 3-Halofuran-2-carboxylate | Cyanomethylzinc bromide | Palladium catalyst (e.g., Pd(PPh₃)₄) | Good functional group tolerance. |

| Nucleophilic Substitution | 3-(Halomethyl)furan-2-carboxylate | Sodium or Potassium Cyanide | - | Requires a suitable leaving group on the methyl carbon. |

| Radical Cyanomethylation | Furan-2-carboxylate | A source of cyanomethyl radicals | Radical initiator | Can be effective for C-H functionalization. |

Methods for Carboxylic Acid Group Incorporation onto Furan Rings

The carboxylic acid group at the C2 position can be introduced through several established methods.

One common method is the oxidation of a 2-substituted furan . For instance, 2-furfural can be oxidized to furan-2-carboxylic acid using various oxidizing agents. orgsyn.org Similarly, a 2-methylfuran derivative could be oxidized to the corresponding carboxylic acid.

Another approach is the carboxylation of a 2-metallated furan . A 2-lithiofuran or 2-magnesiofuran species can be generated and subsequently reacted with carbon dioxide to introduce the carboxylic acid group. This method offers good regiocontrol.

The hydrolysis of a 2-cyanofuran derivative also provides a route to the carboxylic acid.

| Carboxylation Method | Furan Precursor | Reagent | Key Features |

| Oxidation | 2-Furfural or 2-Alkylfuran | Oxidizing agent (e.g., KMnO₄, Ag₂O) | A common and straightforward method. |

| Carboxylation of a Metallated Furan | 2-Halofuran or Furan | Organolithium reagent followed by CO₂ | Provides excellent regiocontrol. |

| Hydrolysis of a Nitrile | 2-Cyanofuran | Acid or base | A standard transformation of a nitrile to a carboxylic acid. |

Green Chemistry Principles in the Synthesis of Furan Carboxylic Acids and Derivatives

The synthesis of furan-based compounds, including this compound, is increasingly being guided by the principles of green chemistry. This involves the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign reaction conditions. tandfonline.comshokubai.orgresearchgate.net

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, or conducting reactions in the absence of a solvent altogether.

Aqueous medium reactions are particularly attractive for the synthesis of furan derivatives derived from biomass, as many of the starting materials are water-soluble. researchgate.netmdpi.com For example, the synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer, has been achieved in water using various catalytic systems. acs.org The development of water-tolerant catalysts is crucial for the advancement of this approach.

Solvent-free reactions offer significant advantages in terms of reducing solvent waste and simplifying product purification. acs.org For instance, the carboxylation of furoic acid to FDCA can be carried out in a molten salt mixture without the need for an additional solvent. shokubai.org These reactions are often facilitated by microwave irradiation or ball milling to provide the necessary energy input.

The application of these green principles to the multi-step synthesis of a complex molecule like this compound requires careful consideration of the compatibility of each reaction step with aqueous or solvent-free conditions. While challenging, the development of such a green synthetic route would represent a significant advancement in sustainable chemical manufacturing.

Biocatalytic and Chemoenzymatic Approaches for Furan Carboxylic Acids

Biocatalysis and chemoenzymatic strategies are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.gov For the synthesis of furan carboxylic acids, these approaches often utilize enzymes or whole-cell systems to perform specific oxidative transformations.

Biocatalytic Synthesis: The biocatalytic production of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) is a well-studied example that showcases the potential of this approach. nih.govmdpi.com Microorganisms such as Nocardia corallina have been shown to oxidize furfuryl alcohol and furfural (B47365) to 2-furoic acid with high yields. wikipedia.org While these systems are not directly tailored for this compound, the underlying principles are applicable. A potential biocatalytic route could involve the use of engineered enzymes or screened microbial strains capable of oxidizing a suitable precursor, such as 3-(cyanomethyl)furan-2-carbaldehyde or 3-(cyanomethyl)-2-furfuryl alcohol, to the desired carboxylic acid. The high selectivity of enzymes could be advantageous in preventing unwanted side reactions on the cyanomethyl group.

Chemoenzymatic Synthesis: Chemoenzymatic systems combine the selectivity of biocatalysts with the broader reaction scope of chemical catalysts. A notable example is the use of a laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system in conjunction with whole cells for the one-pot synthesis of FDCA from HMF. rsc.org This synergistic approach allows for sequential oxidation reactions under mild conditions. rsc.org A similar strategy could be envisioned for the synthesis of this compound, where a chemical catalyst performs an initial transformation, followed by an enzymatic step to yield the final product, or vice-versa. For instance, a chemoenzymatic cascade could be designed where a precursor molecule is first functionalized with the cyanomethyl group through a chemical reaction, followed by a selective enzymatic oxidation of a formyl or hydroxymethyl group at the 2-position of the furan ring.

Table 1: Examples of Biocatalytic and Chemoenzymatic Synthesis of Furan Carboxylic Acids

| Starting Material | Biocatalyst/Chemoenzymatic System | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Pseudomonas putida cells with HMF/furfural oxidoreductase | 2,5-Furandicarboxylic acid (FDCA) | 97% | mdpi.com |

| 2-Furoic Acid | Whole-cell UbiX/UbiD system in E. coli | 2,5-Furandicarboxylic acid (FDCA) | - | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Galactose oxidase variant M3–5 with whole-cell biocatalyst | 2,5-Furandicarboxylic acid (FDCA) | >90% | mdpi.com |

Catalytic Oxidation and Reduction Methodologies

Catalytic oxidation and reduction are fundamental strategies in organic synthesis and are highly relevant for the preparation of furan carboxylic acids.

Catalytic Oxidation: The oxidation of a suitable precursor is a direct and common method for synthesizing carboxylic acids. For furan derivatives, various catalytic systems have been developed. The aerobic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) has been achieved using catalysts based on noble metals like gold, ruthenium, and palladium, as well as non-noble metal oxides. tue.nlrmit.edu.auacs.org For the synthesis of this compound, a plausible precursor would be 3-(cyanomethyl)furan-2-carbaldehyde. This aldehyde could be oxidized to the corresponding carboxylic acid using a selective catalytic system. For instance, a ruthenium-based complex has been shown to effectively catalyze the oxidation of furfural to furoic acid in an alkaline aqueous solution. acs.org The choice of catalyst and reaction conditions would be crucial to ensure the stability of the cyanomethyl group during the oxidation process.

Catalytic Reduction: While the synthesis of this compound primarily involves oxidation to form the carboxylic acid group, reduction methodologies are important for the synthesis of the furan ring itself or for the modification of substituents. The reduction of the furan ring to dihydrofurans or tetrahydrofurans can be achieved using Brønsted acid catalysis with silanes as reducing agents. nih.gov More relevant to the synthesis of the target molecule, the selective reduction of a conjugated double bond in a furan derivative can be accomplished using chemoselective methods. For example, the reduction of a double bond conjugated to a nitrile group on a furan ring has been achieved with high selectivity using 2-phenylbenzimidazoline, which is generated in situ. nih.gov This highlights the possibility of introducing the cyanomethyl group via a precursor with a conjugated double bond, followed by a selective reduction.

Table 2: Catalytic Oxidation and Reduction in Furan Chemistry

| Reaction Type | Substrate | Catalyst/Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Oxidation | 5-Hydroxymethylfurfural (HMF) | Au/CeO2 | 2,5-Furandicarboxylic acid (FDCA) | High yield under mild conditions. | ecnu.edu.cn |

| Oxidation | Furfural | Ru-PNN bipyridyl complex | Furoic acid | High yield with H2 production. | acs.org |

| Reduction | Substituted furans | Brønsted acid/silanes | 2,5-Dihydrofurans/Tetrahydrofurans | Mild reduction of the furan ring. | nih.gov |

| Reduction | 3-(Furan-2-yl)-2-cyanopropenenitrile | 2-Phenylbenzimidazoline | 3-(Furan-2-yl)propanedinitrile | Chemoselective reduction of C=C bond. | nih.gov |

Multicomponent Reactions (MCRs) and One-Pot Syntheses Applicable to Furan Carboxylic Acid Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses are powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. tubitak.gov.tr These strategies offer advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Multicomponent Reactions: The synthesis of highly substituted furans can be achieved through various MCRs. For example, a three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides, catalyzed by a lipase in conjunction with tributylphosphine, has been developed for the synthesis of tetrasubstituted furans. mdpi.com While this specific example does not yield a carboxylic acid derivative directly, it demonstrates the potential of MCRs to assemble the furan core with a cyano-containing substituent. A hypothetical MCR for this compound could involve a carefully designed set of starting materials that would lead to the desired substitution pattern. For instance, a reaction involving a component that can serve as a precursor to the carboxylic acid group, another that introduces the cyanomethyl moiety, and a third that completes the furan ring could be a viable approach.

One-Pot Syntheses: One-pot syntheses, which involve sequential reactions in a single reactor without the isolation of intermediates, are also highly applicable to the synthesis of furan carboxylic acids. A notable example is the one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid via a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction. researchgate.net Another approach involves the reaction of furan-2-carboxylic acid with a strong base followed by the introduction of carbon dioxide to yield furan-2,5-dicarboxylic acid. arkat-usa.org A similar one-pot strategy for this compound could start with a furan derivative already bearing the cyanomethyl group at the 3-position. Subsequent in-situ functionalization at the 2-position, for example, through lithiation followed by carboxylation, could provide the target molecule in a single pot.

Table 3: Multicomponent and One-Pot Syntheses of Furan Derivatives

| Reaction Type | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Benzoylacetonitriles, aldehydes, benzoyl chlorides | Tetrasubstituted furans | Lipase-catalyzed, mild conditions. | mdpi.com |

| One-Pot Synthesis | 2-Furoic acid, Br2, CO | 2,5-Furandicarboxylic acid | Pd-catalyzed tandem reaction. | researchgate.net |

| One-Pot Synthesis | Furan-2-carboxylic acid, LDA, CO2 | 2,5-Furandicarboxylic acid | Deprotonation-carboxylation sequence. | arkat-usa.org |

| One-Pot Synthesis | Furfural, nitromethane | 2-(Furan-2-yl)-2-oxoacetic acid | Two-step one-pot reaction. | google.com |

Emerging Synthetic Technologies (e.g., Microwave-Assisted Synthesis, Ultrasound Irradiation)

Emerging technologies such as microwave-assisted synthesis and ultrasound irradiation are being increasingly utilized to enhance the efficiency of organic reactions. These methods can lead to shorter reaction times, higher yields, and improved selectivity.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of various furan derivatives, including furan-2-carboxaldehydes and benzofuran-2-carboxylic acids. ksu.edu.sanih.gov The synthesis of amides and esters of furan carboxylic acids has also been achieved under microwave-assisted conditions with good to very good yields. researchgate.net The application of microwave heating could significantly accelerate the synthesis of this compound, particularly in reactions that typically require long reaction times at high temperatures, such as certain catalytic oxidations or multicomponent reactions. For example, a microwave-assisted Perkin rearrangement has been used to prepare benzofuran-2-carboxylic acids in very high yields with significantly reduced reaction times compared to conventional heating. nih.gov

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. amazonaws.com Ultrasound has been used to promote the synthesis of various heterocyclic compounds, including chalcones with a dihydrobenzofuran moiety and pyrimidine derivatives. scielo.org.zanih.gov The use of ultrasound can lead to higher yields and shorter reaction times under mild conditions. scielo.org.za In the context of synthesizing this compound, ultrasound irradiation could be applied to various synthetic steps, such as the formation of the furan ring or the introduction of the functional groups. For example, ultrasound has been shown to enhance Maillard reactions, which are one of the pathways for furan formation. amazonaws.com This suggests that ultrasound could be a valuable tool in developing an efficient synthesis of the target molecule.

Table 4: Application of Emerging Technologies in Furan Synthesis

| Technology | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Synthesis of benzofuran-2-carboxylic acids | Significantly reduced reaction times, very high yields. | nih.gov |

| Microwave-Assisted | Synthesis of furan carboxamides and esters | Mild conditions, good to very good yields. | researchgate.net |

| Ultrasound Irradiation | Synthesis of dihydrobenzofuran appended chalcones | High yields, short reaction times, mild conditions. | scielo.org.za |

| Ultrasound Irradiation | Synthesis of pyrimidine-furan hybrids | Synergistic effects, increased yields. | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Cyanomethyl Furan 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A complete NMR analysis of 3-(Cyanomethyl)furan-2-carboxylic acid would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the furan (B31954) ring protons, the methylene protons of the cyanomethyl group, and the acidic proton of the carboxylic acid. The furan ring protons, H4 and H5, would appear as doublets due to their coupling to each other. The chemical shift of the carboxylic acid proton is typically found in the downfield region, often above 10 ppm, and may appear as a broad singlet. libretexts.org The methylene protons of the cyanomethyl group would likely appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-180 ppm. wisc.edu The carbon of the nitrile group typically appears around 115-125 ppm. The carbons of the furan ring will have characteristic shifts influenced by the electron-withdrawing nature of the carboxylic acid and the cyanomethyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| COOH | >10 | 165-180 | broad s |

| C2-H | - | - | - |

| C3-CH₂ | ~3.8 | ~20 | s |

| C4-H | ~6.5 | ~110-120 | d |

| C5-H | ~7.5 | ~140-150 | d |

| CN | - | 115-125 | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two furan ring protons (H4 and H5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to assign the carbon signals for C4, C5, and the methylene carbon of the cyanomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons to C2, C3, and C4 of the furan ring, as well as to the nitrile carbon. The furan protons would show correlations to neighboring furan carbons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the furan ring by observing through-space interactions between the methylene protons and the furan proton at position 4.

Isotope labeling, such as the incorporation of deuterium (²H), can be a valuable tool for confirming signal assignments and studying reaction mechanisms. For instance, exchanging the acidic proton of the carboxylic acid with deuterium by adding D₂O to the NMR sample would cause the disappearance of the corresponding signal in the ¹H NMR spectrum, confirming its identity. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₅NO₃), the expected monoisotopic mass is approximately 151.0269 Da. HRMS would confirm this mass with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The cyanomethyl group could also lead to specific fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.org The C=O stretch of the carbonyl group will give a strong, sharp absorption band around 1700-1730 cm⁻¹. spectroscopyonline.com The C≡N stretch of the nitrile group will be observed as a medium intensity band in the range of 2220-2260 cm⁻¹. The C-O stretch of the carboxylic acid and the various vibrations of the furan ring will also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the furan ring are also often more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C=O (Carboxylic Acid) | 1700-1730 | Medium | Strong (IR) |

| C≡N (Nitrile) | 2220-2260 | Strong | Medium (IR), Strong (Raman) |

| C-O (Carboxylic Acid) | 1210-1320 | Medium | Strong (IR) |

| Furan Ring | Various | Various | Medium to Strong |

X-ray Crystallography for Solid-State Structural Analysis of Furan Carboxylic Acid Derivatives

While obtaining suitable crystals for X-ray diffraction can be challenging, a successful analysis would provide the definitive solid-state structure of this compound. X-ray crystallography of related furan carboxylic acid derivatives has revealed that the furan ring is often nearly coplanar with the carboxyl group. nih.gov In the solid state, carboxylic acids typically form hydrogen-bonded dimers. spectroscopyonline.com The crystal packing would also be influenced by dipole-dipole interactions involving the nitrile groups and potential π-π stacking of the furan rings. Analysis of the crystal structure would provide precise bond lengths, bond angles, and details of intermolecular interactions. bohrium.comnih.gov

Chemical Reactivity and Derivatization Strategies for 3 Cyanomethyl Furan 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the furan (B31954) ring is the primary site for several classical transformations, including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of 3-(cyanomethyl)furan-2-carboxylic acid to its corresponding esters can be readily achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk

Reaction Scheme: Fischer Esterification

this compound + R'OH ⇌ 3-(Cyanomethyl)furan-2-carboxylate + H₂O (in the presence of H⁺)

Amidation: The carboxylic acid moiety can be converted into a wide array of primary, secondary, and tertiary amides. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures, which can be undesirable. mdpi.comencyclopedia.pub More commonly, the carboxylic acid is first activated with a coupling agent to facilitate amide bond formation under milder conditions. orgsyn.orgiajpr.com A study on the synthesis of furan-3-carboxamides demonstrated that a furan-3-carboxylic acid derivative could be converted to the corresponding acyl chloride and then reacted with various amines to produce amides in high yields. researchgate.net A similar strategy is applicable to this compound.

| Reagent/Method | Product | Typical Conditions |

| Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux |

| Amine + Coupling Agent (e.g., DCC, EDC) | Amide | Room Temperature |

| 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | 0 °C to Room Temperature |

This table provides an interactive overview of common esterification and amidation reactions.

Decarboxylation Pathways

Furan-2-carboxylic acids are known to undergo decarboxylation, particularly upon heating. researchgate.net This reaction involves the loss of carbon dioxide (CO₂) to yield the corresponding furan. Studies on 2-furoic acid have shown that its decarboxylation can be induced thermally, with the reaction proceeding at temperatures around 140-160 °C. researchgate.net It is anticipated that this compound would undergo a similar transformation under thermal conditions to yield 3-(cyanomethyl)furan. The reaction may be facilitated by catalysts in an aprotic polar solvent like N,N-dimethylformamide. google.com

Reaction Scheme: Decarboxylation

this compound + Heat → 3-(Cyanomethyl)furan + CO₂

This pathway offers a method for the synthesis of 3-substituted furans from their corresponding 2-carboxylic acid precursors. The ease of decarboxylation is a notable feature of many heterocyclic carboxylic acids. organic-chemistry.org

Formation of Anhydrides and Acyl Halides

For synthetic applications requiring a more reactive acylating agent, this compound can be converted into its corresponding acyl halide or anhydride.

Acyl Halides: Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. jcsp.org.pklibretexts.orgorganic-chemistry.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. libretexts.org The resulting 3-(cyanomethyl)furan-2-acyl chloride is a highly reactive intermediate.

Anhydrides: Symmetrical anhydrides can be synthesized by reacting the acyl chloride with the sodium salt of the parent carboxylic acid. orgsyn.org Alternatively, dehydrating coupling agents can be used to form the anhydride directly from two equivalents of the carboxylic acid.

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(Cyanomethyl)furan-2-acyl chloride |

| 3-(Cyanomethyl)furan-2-acyl chloride + 3-(Cyanomethyl)furan-2-carboxylate | 3-(Cyanomethyl)furan-2-carboxylic anhydride |

This interactive table summarizes the synthesis of reactive acyl derivatives.

Reactions Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) offers another site for chemical modification, primarily through hydrolysis or reduction of the nitrile functionality.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group of the cyanomethyl substituent can be hydrolyzed under either acidic or basic conditions. ebsco.comlibretexts.org This reaction proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) first produces 2-(3-(aminocarbonylmethyl)furan-2-yl)acetic acid amide. libretexts.orglumenlearning.com Prolonged reaction time and harsher conditions will lead to the complete hydrolysis of both the nitrile and the original carboxylic acid's amide (if formed) to yield 3-(carboxymethyl)furan-2-carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the carboxylate salt of the corresponding carboxylic acid. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final dicarboxylic acid product.

By carefully controlling the reaction conditions, it is possible to isolate the intermediate amide, providing a route to another class of derivatives.

Reduction to Amines

The nitrile functionality of the cyanomethyl group can be reduced to a primary amine. This transformation is a valuable method for introducing an aminoethyl side chain onto the furan ring. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion. ebsco.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield 3-(2-aminoethyl)furan-2-carboxylic acid.

Reaction Scheme: Nitrile Reduction

This reduction significantly increases the structural diversity of compounds that can be accessed from the parent molecule, opening pathways to various biologically relevant scaffolds.

Nucleophilic Additions and Alkylation at the Methylene Carbon

The methylene (-CH2-) carbon of the cyanomethyl group in this compound is situated between two electron-withdrawing groups: the cyano group (-CN) and the furan-2-carboxylic acid moiety. This positioning renders the protons on the methylene carbon acidic, making it an active methylene compound. Consequently, this carbon is susceptible to deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of nucleophilic addition and alkylation reactions.

The reactivity of such active methylene compounds is well-established in organic synthesis. The resulting carbanion can react with a range of electrophiles, including alkyl halides, aldehydes, and ketones. Alkylation with alkyl halides introduces new alkyl substituents at the methylene carbon, leading to the formation of a more complex carbon skeleton. The general scheme for the alkylation of active methylene compounds is presented below:

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | R-X (Alkyl halide) | Base (e.g., NaH, K2CO3) | 3-(Alkylcyanomethyl)furan-2-carboxylic acid |

Detailed Research Findings:

While specific studies on the nucleophilic additions and alkylation of this compound are not extensively documented in publicly available literature, the principles of active methylene chemistry strongly suggest its capability to undergo such transformations. The electron-withdrawing nature of the adjacent cyano group significantly activates the methylene carbon toward nucleophilic attack. This is a recognized pattern in related cyanomethyl-containing compounds. The choice of base and reaction conditions would be crucial to control the extent of alkylation and to avoid potential side reactions, such as decarboxylation or reactions involving the furan ring.

Cyanomethylation as a C-C Coupling Strategy

The cyanomethyl group of this compound can be a valuable component in carbon-carbon (C-C) bond-forming reactions, a strategy broadly known as cyanomethylation. This involves the introduction of a cyanomethyl (-CH2CN) moiety onto another molecule. While the target molecule itself is a product of cyanomethylation (of a furan precursor), its active methylene group allows it to act as a nucleophile in further C-C coupling reactions.

One of the most common C-C coupling strategies involving active methylene compounds is the Knoevenagel condensation . researchgate.net In this reaction, the active methylene compound condenses with an aldehyde or a ketone in the presence of a basic catalyst to form an α,β-unsaturated product. researchgate.net For this compound, a Knoevenagel condensation with an aldehyde (R-CHO) would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-CHO (Aldehyde) | Basic catalyst (e.g., piperidine, pyridine) | 3-(1-Cyano-2-alkenyl)furan-2-carboxylic acid |

Detailed Research Findings:

The Knoevenagel condensation is a versatile and widely used reaction in organic synthesis. google.comchemicalbook.compearson.com The reaction tolerates a variety of functional groups, and furan rings are known to be compatible with these reaction conditions. google.com The resulting α,β-unsaturated nitrile is a valuable synthetic intermediate that can undergo further transformations, such as Michael additions or reductions. While specific examples utilizing this compound in Knoevenagel condensations are not readily found, the general principles of this reaction are directly applicable.

Furthermore, the cyanomethyl group can participate in other C-C coupling reactions, such as those catalyzed by transition metals. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming C-C bonds. quora.comuoanbar.edu.iq The active methylene proton could potentially be removed to generate a nucleophile for such coupling reactions, although this would require careful selection of the catalyst and reaction conditions to avoid interference from the carboxylic acid and the furan ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The furan ring in this compound is an aromatic heterocycle and can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution:

Furan is an electron-rich aromatic ring and is generally more reactive towards electrophiles than benzene. quora.com Electrophilic substitution on the furan ring typically occurs at the C2 and C5 positions, as the intermediate carbocations (arenium ions) formed by attack at these positions are more resonance-stabilized. quora.com

In this compound, the 2-position is already substituted with a carboxylic acid group. The carboxylic acid group is an electron-withdrawing and deactivating group, which will decrease the reactivity of the furan ring towards electrophilic attack. The cyanomethyl group at the 3-position is also electron-withdrawing. Therefore, electrophilic substitution on this molecule is expected to be less facile than on unsubstituted furan. The most likely position for electrophilic attack would be the C5 position, as it is the least deactivated position and attack at this site would lead to a more stable intermediate compared to attack at the C4 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on furan rings is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The carboxylic acid and cyanomethyl groups at the C2 and C3 positions, respectively, are electron-withdrawing and would make the furan ring more susceptible to nucleophilic attack. A good leaving group at either the C4 or C5 position would be necessary for a substitution reaction to occur.

Cycloaddition Reactions Involving the Furan Heterocycle

Furan and its derivatives can participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of the furan ring reduces its reactivity as a diene compared to non-aromatic dienes. The presence of electron-withdrawing substituents on the furan ring, such as the carboxylic acid and cyanomethyl groups in this compound, further decreases the reactivity of the furan ring in Diels-Alder reactions. quora.com This is because these groups lower the energy of the highest occupied molecular orbital (HOMO) of the furan, making the orbital interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile less favorable.

Despite this reduced reactivity, Diels-Alder reactions of electron-poor furans can be achieved under certain conditions. For example, using highly reactive dienophiles, high pressure, or Lewis acid catalysis can promote the reaction. Interestingly, it has been shown that conducting Diels-Alder reactions of furoic acids in water can lead to a substantial rate enhancement. The conversion of the carboxylic acid to its carboxylate salt can also activate the furan ring towards cycloaddition.

The stereoselectivity of the Diels-Alder reaction with furan derivatives can lead to either the endo or exo adduct. While the endo product is often the kinetically favored product in many Diels-Alder reactions, reactions involving furans can sometimes favor the thermodynamically more stable exo product.

Role of 3 Cyanomethyl Furan 2 Carboxylic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

3-(Cyanomethyl)furan-2-carboxylic acid is a versatile precursor for the synthesis of complex heterocyclic systems due to the presence of multiple reactive sites: the furan (B31954) ring, the carboxylic acid group, and the cyanomethyl group. The nitrile (cyano) and carboxylic acid functionalities are particularly valuable for constructing fused heterocyclic rings through intramolecular cyclization reactions.

The reactivity of the cyanomethyl group is central to its role in heterocycle synthesis. The polarity of the carbon-nitrogen triple bond allows it to react with both nucleophiles and electrophiles, facilitating ring formation. For instance, under acidic conditions, the nitrile nitrogen can be protonated, activating the carbon for intramolecular attack by the carbonyl oxygen of the carboxylic acid group. This type of acid-mediated cyclization is a known strategy for forming five- or six-membered rings fused to a parent heterocycle quimicaorganica.org.

While specific examples for this compound are not extensively documented, its structure suggests a strong potential for forming various fused furan derivatives. A plausible synthetic route involves the intramolecular cyclization to yield a furo[3,2-c]pyridinone skeleton. This transformation would involve the hydrolysis of the nitrile to an amide, followed by a condensation reaction with the carboxylic acid. Such furo-fused systems are of interest due to their presence in a variety of biologically active natural products and synthetic compounds nih.gov.

The general strategies for synthesizing heterocycles often rely on the versatile reactivity of functional groups like nitriles and carboxylic acids attached to a core structure doi.orgamazonaws.comresearchgate.net. For example, 2-aminofuran-3-carbonitriles are valuable intermediates for creating fused systems like furo[2,3-b]pyrimidines doi.org. By analogy, the cyanomethyl group of this compound could be chemically modified—for instance, reduced to an amine or hydrolyzed to an amide—to create intermediates that can readily undergo cyclization with the adjacent carboxylic acid group, leading to a diverse range of complex heterocyclic architectures.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Reaction Type | Potential Product Core Structure | Key Transformation |

|---|---|---|---|

| This compound | Intramolecular Cyclization (Hydrolysis/Condensation) | Furo[3,2-c]pyridinone | Conversion of cyanomethyl group to amide and subsequent ring closure. |

| This compound | Reductive Cyclization | Dihydrofuro[3,2-c]pyridine | Reduction of nitrile to amine followed by lactamization. |

| This compound | Addition/Cyclization with Dinucleophiles | Substituted Furo-pyrimidine or Furo-diazepine | Reaction of the nitrile and carboxyl groups with reagents like hydrazine or guanidine. |

Application in the Construction of Macrocycles and Polymeric Materials (e.g., furan-based polyesters and polyamides)

Furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as key bio-based building blocks for producing sustainable polymers like polyesters and polyamides. These materials are seen as potential replacements for petroleum-derived plastics. While FDCA is the most studied monomer, the principles of polymerization can be extended to other furan derivatives like this compound.

For this compound to act as a monomer in step-growth polymerization, it would typically require a second functional group capable of reacting with a co-monomer. The existing carboxylic acid group is suitable for forming ester or amide linkages. The cyanomethyl group, however, does not directly participate in standard polycondensation reactions for polyesters or polyamides. Therefore, this compound would first need to be chemically modified to introduce a second reactive group, such as a hydroxyl or an amine.

Potential modifications could include:

Reduction of the carboxylic acid to a hydroxymethyl group, creating a cyanomethyl-substituted furan methanol.

Reduction of the nitrile group to an aminomethyl group, yielding a furan dicarboxylic acid analogue with an additional methylene unit.

Once modified into a difunctional monomer (e.g., a diol, diacid, or amino acid), it could be incorporated into polymer chains. The furan ring provides rigidity to the polymer backbone, which can enhance thermal and mechanical properties, similar to the effect of the aromatic ring in PET (polyethylene terephthalate). The presence of the side group (the original cyanomethyl or its derivative) would introduce specific functionalities, potentially altering the polymer's solubility, polarity, and crystallinity. This approach allows for the creation of specialty polymers with tailored properties derived from a renewable furanic source.

Utilization in the Preparation of Advanced Bio-Based Chemicals and Platform Molecules

The term "platform molecule" refers to a bio-derived chemical that can be converted into a wide range of other value-added chemicals and materials. Key examples from biomass include furfural (B47365), 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA) researchgate.netresearchgate.nethse.ruresearchgate.netkit.edu. These molecules are prized for their versatile and well-established conversion pathways.

This compound can be considered a second-generation bio-based chemical, derived from these primary platform molecules. Its utility as a building block stems from the distinct reactivity of its three main components:

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. These transformations are fundamental in organic synthesis for creating a variety of functionalized molecules chemicalbook.com.

Cyanomethyl Group: The nitrile functionality is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid (yielding a furan diacetic acid derivative), reduced to an amine, or used in reactions to form various nitrogen-containing heterocycles organic-chemistry.org.

Furan Ring: The furan ring itself can undergo various transformations. It can be hydrogenated to a tetrahydrofuran ring, which imparts different chemical properties, such as increased flexibility and different solvency d-nb.info. Alternatively, the furan ring can be oxidatively cleaved to yield acyclic dicarboxylic acids, effectively acting as a masked di-acid functional group osi.lv.

The combination of these functional groups in a single molecule allows for multi-step, selective transformations to produce complex, high-value bio-based chemicals that would be difficult to synthesize from petrochemical feedstocks.

Table 2: Potential Transformations of this compound into Other Bio-Based Chemicals

| Functional Group | Reaction | Resulting Product Type | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Furan Ester | Solvents, flavorings, plasticizers |

| Cyanomethyl | Hydrolysis | Furan with Acetic Acid Side Chain | Monomer for specialty polymers |

| Cyanomethyl | Reduction | Furan with Aminoethyl Side Chain | Precursor for pharmaceuticals, polyamides |

| Furan Ring | Hydrogenation | Tetrahydrofuran Derivative | Bio-based solvents, polymer building blocks |

Potential in Ligand Design and Coordination Chemistry (for furan carboxylic acids)

Furan carboxylic acids are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) researchgate.netmpg.deacs.orgacs.orgresearchgate.netnih.gov. The carboxylate group readily coordinates to metal ions in various modes (monodentate, bidentate, bridging), allowing for the formation of one-, two-, or three-dimensional networks wikipedia.org. 2,5-Furandicarboxylic acid (FDCA), for example, is widely used as a bio-based alternative to terephthalic acid in MOF synthesis, forming structures with high surface areas and hierarchical pore systems with metals like copper, aluminum, iron, and zinc researchgate.netmpg.denih.gov.

This compound possesses the key carboxylate functionality necessary for acting as a ligand. Upon deprotonation, the carboxylate group can coordinate to metal centers. This would allow for the formation of MOFs and coordination polymers where the furan ring and the cyanomethyl group are incorporated into the framework structure.

The cyanomethyl group can play several roles in the resulting coordination complex:

Pore Functionality: The nitrile group can project into the pores of a MOF, influencing the framework's polarity and its selective adsorption properties for gases or small molecules.

Post-Synthetic Modification: The nitrile can be chemically modified after the framework has been formed, allowing for the introduction of new functional groups (e.g., amines or amides) within the MOF structure.

Secondary Coordination Site: While less common than carboxylates, nitrile groups can coordinate to certain metal ions, potentially leading to more complex network topologies or acting as a secondary binding site to stabilize the structure.

The coordination chemistry of furan ligands with transition metal clusters has also been explored, demonstrating that the furan ring itself can participate in bonding through its pi system, leading to the formation of sandwich and cluster compounds sc.edu. This suggests that beyond simple carboxylate coordination, the entire this compound molecule offers multiple potential interaction sites for creating novel organometallic materials.

Unlocking the Potential of this compound: A Roadmap for Future Research

An Exploration of Uncharted Scientific Territory for a Versatile Furan Derivative

The compound this compound, a substituted furan derivative, stands at the intersection of several key areas in modern chemistry. Possessing both a carboxylic acid and a cyanomethyl group on a furan core—a platform chemical derivable from renewable biomass—this molecule presents a unique and largely unexplored scaffold for scientific innovation. mdpi.comresearchgate.net While extensive research has been conducted on related furan compounds like 2,5-furandicarboxylic acid (FDCA), the specific potential of this cyanomethyl-substituted analogue remains a frontier for investigation. This article outlines critical future research directions and unexplored avenues that could unlock its utility in synthesis, spectroscopy, computational chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Cyanomethyl)furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves functionalizing furan-2-carboxylic acid derivatives via cyanoalkylation. For example, CDI (1,1'-carbonyldiimidazole) in solvent systems like TBAF·3H₂O/DMSO can activate carboxyl groups for coupling with cyanomethyl groups . Reaction temperature (20–40°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of cyanomethylating agent) are critical for minimizing side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for the furan ring protons (δ 6.5–7.5 ppm) and the cyanomethyl group (δ 3.0–3.5 ppm for CH₂, no peak for CN due to quadrupolar relaxation) .

- ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, while the nitrile carbon (CN) resonates at δ 115–120 ppm .

- HRMS : Expect a molecular ion peak matching the exact mass (e.g., C₇H₅NO₃: 167.0218 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different assay systems?

- Methodological Answer : Contradictions may arise from substituent positioning or assay conditions. For example:

- In vitro vs. in vivo : Derivatives with anti-lipidemic effects in rats (e.g., bone resorption inhibition ) may show reduced activity in cell cultures due to poor membrane permeability. Use solubility-enhancing agents (e.g., cyclodextrins) or pro-drug strategies.

- Assay specificity : AMPK activation in one study vs. no effect in another could stem from differences in cell lines (e.g., HEK293 vs. hepatocytes). Validate targets using siRNA knockdown or competitive binding assays.

Q. What solvent systems are optimal for derivatizing this compound into esters or amides, and how does solvent polarity affect reaction efficiency?

- Methodological Answer :

- Esterification : Use DMF or DMSO with carbodiimide coupling agents (e.g., DCC) at 0°C to suppress side reactions. Polar aprotic solvents enhance nucleophilicity of the alcohol .

- Amidation : TBAF·3H₂O/DMSO mixtures improve solubility of hydrophobic amines, achieving >80% conversion. Avoid water-containing systems to prevent hydrolysis of the nitrile group .

Q. How can researchers address challenges in achieving regioselective substitution at the furan ring during derivatization?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The electron-withdrawing cyanomethyl group directs electrophilic substitution to the 5-position of the furan ring. Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd(OAc)₂) for cross-coupling at specific sites . Computational modeling (DFT studies) can predict reactive sites prior to synthesis .

Q. What strategies are recommended for designing in vivo studies to evaluate the pharmacokinetic properties of this compound?

- Methodological Answer :

- Dosage optimization : Start with 10–50 mg/kg (oral or IV) in rodent models, adjusting based on plasma concentration curves (LC-MS/MS analysis) .

- Metabolite tracking : Use isotopic labeling (e.g., ¹⁴C-cyanomethyl group) or HRMS to identify phase I/II metabolites. For example, oxidation of the furan ring to γ-ketocarboxylic acid is a common metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.